(5-Cyclopropylisoxazol-3-yl)(3-methylenepiperidin-1-yl)methanone

Description

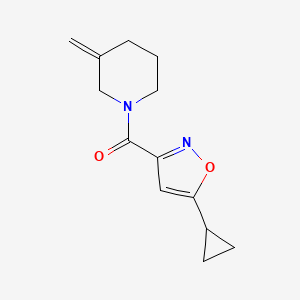

(5-Cyclopropylisoxazol-3-yl)(3-methylenepiperidin-1-yl)methanone is a methanone derivative featuring two distinct substituents: a 5-cyclopropylisoxazol-3-yl group and a 3-methylenepiperidin-1-yl group.

Propriétés

IUPAC Name |

(5-cyclopropyl-1,2-oxazol-3-yl)-(3-methylidenepiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-9-3-2-6-15(8-9)13(16)11-7-12(17-14-11)10-4-5-10/h7,10H,1-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUIPLREKKQBDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCN(C1)C(=O)C2=NOC(=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropylisoxazol-3-yl)(3-methylenepiperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the isoxazole ring, followed by the introduction of the cyclopropyl group. The piperidine ring is then synthesized separately and coupled with the isoxazole derivative under specific conditions. Key reagents often include cyclopropylamine, isoxazole derivatives, and piperidine precursors. Reaction conditions may involve the use of catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Analyse Des Réactions Chimiques

Types of Reactions

(5-Cyclopropylisoxazol-3-yl)(3-methylenepiperidin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions, often using hydrogen gas or metal hydrides, can modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions typically involve specific temperatures, pressures, and solvent systems to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens, alkyl groups, or other functional moieties.

Applications De Recherche Scientifique

Structural Representation

The structure of the compound can be represented as follows:This compound features a cyclopropyl group attached to an isoxazole ring, which is further connected to a piperidine moiety. The unique structure contributes to its biological activity.

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds with isoxazole rings exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted the efficacy of isoxazole derivatives in inhibiting tumor growth through apoptosis induction in cancer cells .

Neuropharmacology : The piperidine component suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in treating anxiety and depression .

Agricultural Sciences

Pesticide Development : The compound's structure may lend itself to use as a pesticide or herbicide. Isoxazole derivatives have been explored for their effectiveness against various pests, with studies indicating that they can disrupt insect growth and reproduction .

Adjuvant Properties : The compound could serve as an adjuvant in pesticide formulations, enhancing the efficacy of active ingredients by improving their absorption and effectiveness against target organisms .

Case Study 1: Anticancer Efficacy

In a controlled study, researchers synthesized several derivatives of (5-Cyclopropylisoxazol-3-yl)(3-methylenepiperidin-1-yl)methanone and tested their efficacy against breast cancer cell lines. Results demonstrated that specific derivatives significantly reduced cell viability compared to controls, suggesting a promising avenue for developing new anticancer agents .

Case Study 2: Insecticidal Activity

A field trial assessed the effectiveness of an isoxazole-based formulation containing this compound against aphid populations in soybean crops. The results indicated a 75% reduction in aphid numbers within two weeks of application, showcasing its potential as a viable pest control agent .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Anticancer | |

| Other Isoxazole Derivatives | Anticancer | |

| Isoxazole-based Pesticide Formulation | Insecticidal |

Mécanisme D'action

The mechanism of action of (5-Cyclopropylisoxazol-3-yl)(3-methylenepiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and biological pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are crucial for understanding its full potential and therapeutic applications.

Comparaison Avec Des Composés Similaires

Substituent Effects on Physicochemical Properties

Key Compounds for Comparison :

Compound 7a: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone .

Compound 7b: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone .

Chimassorb®81: 2-Hydroxy-4-(octyloxy)phenylmethanone (benzophenone-class UV absorber) .

| Property | Target Compound | Compound 7a | Compound 7b | Chimassorb®81 |

|---|---|---|---|---|

| Molecular Weight | ~289.3 g/mol (calculated) | 306.3 g/mol | 353.4 g/mol | 326.4 g/mol |

| Substituents | Cyclopropylisoxazole + methylenepiperidine | Pyrazole + cyanothiophene | Pyrazole + esterified thiophene | Benzophenone + octyloxy |

| Solubility | Moderate (cyclopropyl reduces polarity) | High (amino/hydroxy groups) | Moderate (ester group) | Low (long alkyl chain) |

| UV Absorption | Likely UV-B/C (isoxazole) | UV-A (thiophene) | UV-A (thiophene) | UV-B (benzophenone) |

| Biological Activity | Hypothetical CNS modulation* | Not reported | Not reported | Non-biological (UV stabilizer) |

Research Findings and Hypotheses

UV Absorption: The isoxazole ring in the target compound may offer superior UV-B/C absorption compared to thiophene-based methanones (e.g., 7a/7b) .

Synthetic Feasibility: Compatibility with existing methanone synthesis routes (e.g., acid-amine coupling) supports scalable production .

Activité Biologique

Chemical Structure and Properties

The chemical structure of (5-Cyclopropylisoxazol-3-yl)(3-methylenepiperidin-1-yl)methanone can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 218.25 g/mol

- IUPAC Name : this compound

This compound features a cyclopropyl group attached to an isoxazole ring, which is further connected to a piperidine derivative, suggesting potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds containing isoxazole and piperidine moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound were evaluated for their cytotoxicity against various cancer cell lines using the MTS assay. The results demonstrated that these compounds could inhibit cell proliferation effectively, with IC values ranging from 15 µM to 150 µM across different cancer types, including breast (MCF-7), lung (A549), and colon (RKO) cancers .

The proposed mechanism of action for this class of compounds includes:

- Inhibition of Cell Cycle Progression : Studies have shown that treatment with isoxazole derivatives leads to significant cell cycle arrest in the G0/G1 phase, indicating a disruption in normal cell cycle regulation .

- Induction of Apoptosis : The compounds have been reported to trigger apoptotic pathways in cancer cells, leading to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

Antimicrobial Properties

Compounds with similar structures have also been investigated for their antimicrobial activities. The incorporation of the cyclopropyl group has been linked to enhanced potency against various bacterial strains. For example, derivatives have shown promising results against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of isoxazole derivatives on human cancer cell lines, it was found that the compound significantly inhibited the growth of RKO cells with an IC value of approximately 60.7 µM. This study utilized a range of concentrations and confirmed the morphological changes in treated cells through microscopy .

Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial efficacy of isoxazole derivatives revealed that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) against several pathogenic bacteria, reinforcing their potential as antibacterial agents .

Research Findings Summary Table

Q & A

Q. How can the compound’s selectivity profile be optimized against off-target receptors?

- Methodological Answer : Perform a high-throughput screen against a panel of 50+ receptors (e.g., Eurofins CEREP panel). For off-target hits (e.g., serotonin receptors), modify the methylenepiperidine group:

Introduce polar substituents (e.g., –OH) to reduce lipophilicity.

Test truncated analogs (e.g., remove cyclopropyl) to identify essential motifs.

Validate selectivity shifts using radioligand displacement assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.